REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].P(Cl)(Cl)(Cl)(Cl)[Cl:18]>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([Cl:18])=[O:7])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15]
|
Name
|
|
Quantity
|
0.307 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.307 mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 75.75 gm
|
Type
|
TEMPERATURE
|
Details
|
at reflux for ninety minutes
|
Type
|
CUSTOM
|
Details
|
The phosphorus oxychloride is removed by distillation in vacuo
|
Type
|
WASH
|
Details
|
The residue is washed with Skellysolve "B"
|
Type
|
CUSTOM
|
Details
|
the solvent removed by decantation
|
Type
|
CUSTOM
|
Details
|
The oily residue is recrystallized from benzene-cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)Cl)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |